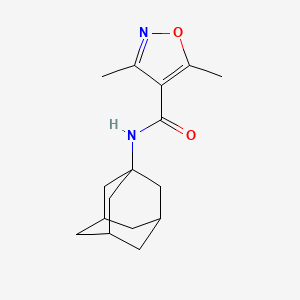
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride, also known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It works by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival.
Mechanism of Action
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB. 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride binds to the active site of IKKβ and prevents its phosphorylation, thereby inhibiting NF-κB activation. This leads to decreased expression of genes involved in inflammation, cell survival, and proliferation, and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces apoptosis by activating caspases, a family of proteins that are responsible for initiating programmed cell death. It also inhibits the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Advantages and Limitations for Lab Experiments
One advantage of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different types of cancer.
Future Directions
Despite its potential, there is still much to be learned about 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride and its effects in cancer cells. Future research should focus on identifying the optimal dose and route of administration for 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride, as well as its effects in different types of cancer. In addition, researchers should investigate the potential of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride in combination with other therapies, such as immunotherapy and targeted therapy. Finally, further studies are needed to fully understand the mechanism of action of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride and its effects on NF-κB signaling.
Synthesis Methods
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride can be synthesized using a simple, two-step reaction. In the first step, 4,5-dimethylpyrrolidin-3-ylthiophene-2-sulfonamide is reacted with thionyl chloride to form the corresponding sulfonyl chloride. In the second step, the sulfonyl chloride is reacted with hydrochloric acid to form 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride hydrochloride. The overall yield of this reaction is around 50%.
Scientific Research Applications
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been extensively studied in cancer research due to its ability to inhibit NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. It is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting NF-κB activity, 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to induce apoptosis (cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
properties
IUPAC Name |
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-7-5-10(15-8(7)2)16(13,14)12-9-3-4-11-6-9;/h5,9,11-12H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPSEMNKPTHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2CCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)


![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)


![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
